An In-depth Technical Guide to (6-Ethoxypyridin-2-yl)methanol
An In-depth Technical Guide to (6-Ethoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (6-Ethoxypyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. The guide will cover its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its role in drug discovery. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of the Pyridinylmethanol Scaffold
The pyridinylmethanol moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the hydroxyl group can serve as a key hydrogen bond donor or as a handle for further chemical modification. The 2,6-disubstituted pyridine core, in particular, offers a versatile platform for creating molecules with diverse three-dimensional structures, which is crucial for achieving high target affinity and selectivity. The ethoxy group at the 6-position of the pyridine ring can modulate the electronic properties and lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Identity and Physicochemical Properties
(6-Ethoxypyridin-2-yl)methanol is a substituted pyridine derivative with the following key identifiers:
| Property | Value |
| CAS Number | 890655-75-1[1][2] |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | (6-Ethoxypyridin-2-yl)methanol |
| SMILES | CCOCc1cccc(n1)CO |
Note: Experimental physicochemical data such as melting point, boiling point, and solubility are not widely reported in publicly available literature, suggesting that this compound is primarily used as a synthetic intermediate. For reference, related compounds such as (6-methoxypyridin-2-yl)methanol (CAS 63071-12-5) and 1-(6-methoxypyridin-2-yl)ethanol (CAS 925417-04-5) are also available from commercial suppliers.[3]
Synthesis of (6-Ethoxypyridin-2-yl)methanol: A Practical Guide
The synthesis of (6-Ethoxypyridin-2-yl)methanol can be approached through several strategic disconnections. A common and efficient method involves the reduction of a suitable carbonyl precursor, such as an aldehyde or an ester.
Recommended Synthetic Pathway: Reduction of 6-Ethoxypicolinaldehyde
A reliable route to (6-Ethoxypyridin-2-yl)methanol is the reduction of 6-ethoxypicolinaldehyde (CAS 85259-47-8). This method is advantageous due to the commercial availability of the starting aldehyde and the high efficiency of the reduction step.
Caption: Synthetic workflow for (6-Ethoxypyridin-2-yl)methanol.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-ethoxypicolinaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol (for NaBH₄ reduction) or anhydrous tetrahydrofuran (THF) (for LAH reduction) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the reducing agent, sodium borohydride (1.1 eq) or lithium aluminum hydride (1.1 eq), in portions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up:
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For NaBH₄ reduction: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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For LAH reduction: Carefully quench the reaction by the sequential addition of water and a 15% aqueous solution of sodium hydroxide, followed by more water. Filter the resulting precipitate and wash with THF.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (6-Ethoxypyridin-2-yl)methanol as a pure compound.
Causality Behind Experimental Choices:
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The choice of reducing agent depends on the scale and the presence of other functional groups. Sodium borohydride is a milder reducing agent and is generally preferred for its ease of handling. Lithium aluminum hydride is a more powerful reducing agent and may be used if the aldehyde is particularly unreactive, but it requires more stringent anhydrous conditions.
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The reaction is performed at a low temperature initially to control the exothermic nature of the reduction.
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The work-up procedure is designed to neutralize any remaining reducing agent and to facilitate the extraction of the product into the organic phase.
Spectroscopic Characterization
While a comprehensive, publicly available dataset for (6-Ethoxypyridin-2-yl)methanol is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling pattern will be characteristic of a 2,6-disubstituted pyridine.
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Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.
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Ethoxy Group Protons (-OCH₂CH₃): A quartet around δ 4.0-4.5 ppm for the methylene protons and a triplet around δ 1.2-1.5 ppm for the methyl protons.
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Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Five signals in the aromatic region (typically δ 110-165 ppm).
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Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.
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Ethoxy Group Carbons (-OCH₂CH₃): A signal for the methylene carbon around δ 60-70 ppm and a signal for the methyl carbon around δ 14-16 ppm.
Mass Spectrometry (MS):
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The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (153.18 g/mol ).
Applications in Drug Discovery and Beyond
(6-Ethoxypyridin-2-yl)methanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridinylmethanol scaffold is a key component in a variety of drug candidates targeting a range of diseases.
Role as a Synthetic Intermediate
The hydroxyl group of (6-Ethoxypyridin-2-yl)methanol provides a reactive handle for a variety of chemical transformations, including:
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Etherification: To introduce larger side chains or link to other molecular fragments.
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Esterification: To produce ester derivatives with altered physicochemical properties.
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Oxidation: To form the corresponding aldehyde, 6-ethoxypicolinaldehyde, which is itself a useful synthetic intermediate.
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Halogenation: To convert the hydroxyl group into a leaving group for subsequent nucleophilic substitution reactions.
Potential Therapeutic Areas
Derivatives of pyridinylmethanol have shown promise in several therapeutic areas. For example, some have been investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[4][5][6] The structural and electronic properties of (6-Ethoxypyridin-2-yl)methanol make it an attractive starting point for the development of novel modulators of various biological targets.
Caption: Potential application areas for (6-Ethoxypyridin-2-yl)methanol.
Conclusion
(6-Ethoxypyridin-2-yl)methanol, with its defined chemical identity (CAS 890655-75-1), is a valuable and versatile building block for chemical synthesis. While detailed physicochemical and spectroscopic data are not yet extensively documented in the public domain, its synthesis is readily achievable through standard organic chemistry methodologies. Its structural features make it a promising starting material for the development of novel compounds in drug discovery and materials science. This guide provides a foundational understanding of this compound, enabling researchers to effectively incorporate it into their synthetic and research programs.
References
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Gomtsyan, A. R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry. [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. (2016). ResearchGate. [Link]
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(6-Ethoxypyridin-2-yl)(phenyl)methanol. PubChem. [Link]
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1-(6-Methoxypyridin-2-yl)ethanol. PubChem. [Link]
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(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol. PubChemLite. [Link]
- Preparation method of (R)-phenyl (pyridine-2-yl) methanol derivative.
